3-(3-Phenoxypropoxy)propyl chloroacetate
Description
3-(3-Phenoxypropoxy)propyl chloroacetate is a chloroacetate ester derivative characterized by a phenoxypropoxy-propyl backbone. Chloroacetate esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as alkylating agents .
Key structural features include:
- A chloroacetate group (ClCH₂COO-) linked to a propyl chain.
Properties
CAS No. |
6289-22-1 |
|---|---|
Molecular Formula |
C14H19ClO4 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl 2-chloroacetate |
InChI |
InChI=1S/C14H19ClO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
FKFNXVLTZWQGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOCCCOC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl chloroacetate typically involves the reaction of 3-phenoxypropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3-Phenoxypropyl alcohol+Chloroacetyl chloride→3-(3-Phenoxypropoxy)propyl chloroacetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Catalysts such as Lewis acids may also be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-phenoxypropyl alcohol and chloroacetic acid.
Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products such as 3-phenoxypropyl amine, 3-phenoxypropyl thiol, or 3-phenoxypropyl ether.
Hydrolysis: 3-Phenoxypropyl alcohol and chloroacetic acid.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study enzyme kinetics and mechanisms, especially those involving esterases and hydrolases.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl chloroacetate involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroacetate group is particularly reactive towards nucleophiles, making it a useful intermediate in organic synthesis. The phenoxy group can also participate in various chemical reactions, such as oxidation and electrophilic substitution, further expanding the compound’s utility in research and industrial applications.
Comparison with Similar Compounds
Propyl Chloroacetate (CAS 5396-24-7)
Molecular Formula : C₅H₉ClO₂
Molar Mass : 136.58 g/mol
Physical Properties :
3-Phenylpropyl Acetate (CAS Not Specified)
Molecular Formula : C₁₁H₁₄O₂
Key Features :
- Contains a phenyl group instead of a phenoxypropoxy chain.
- Registered under FEMA No. 2890, indicating use in flavor/fragrance industries .
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl Chloroacetate (CAS 591212-99-6)
Molecular Formula : C₁₂H₁₃ClN₂O₄S
Molar Mass : 316.76 g/mol
Hazard Class : Irritant
Structural Differences :
- The chloroacetate group enhances electrophilicity, enabling covalent binding to biological targets.
Pyridalyl (CAS 179101-81-6)
Molecular Formula : C₁₇H₁₃Cl₂F₃N₂O₂
Molar Mass : 491.12 g/mol
Chemical Class : Unclassified pesticide .
Key Features :
- Contains trifluoromethyl and dichloroallyloxy groups , enhancing environmental persistence.
- Unlike 3-(3-phenoxypropoxy)propyl chloroacetate, it is a bis-ether with pyridyl substituents.
Physicochemical and Functional Comparison Table
Research Findings and Functional Insights
- Reactivity : Chloroacetate esters (e.g., propyl chloroacetate) are pivotal in nucleophilic substitution reactions due to the electron-withdrawing chloro group, enabling alkylation of amines and thiols .
- Bioactivity : Compounds with benzisothiazol or aromatic ether moieties (e.g., Pyridalyl) exhibit enhanced biological activity, likely due to improved target binding .
- Environmental Impact : Halogenated compounds like Pyridalyl may persist in ecosystems, necessitating rigorous regulatory evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
